1,24-Tetracosanediol diferulate
Description
Properties
Molecular Formula |
C44H66O8 |
|---|---|
Molecular Weight |
723 g/mol |
IUPAC Name |
24-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxytetracosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C44H66O8/c1-49-41-35-37(25-29-39(41)45)27-31-43(47)51-33-23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-34-52-44(48)32-28-38-26-30-40(46)42(36-38)50-2/h25-32,35-36,45-46H,3-24,33-34H2,1-2H3/b31-27+,32-28+ |
InChI Key |
JVYGWGTXGGTEAZ-WWQQVGJXSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC2=CC(=C(C=C2)O)OC)O |
Synonyms |
1,24-tetracosanediol diferulate 1,24-tetracosanedioldiferulate |
Origin of Product |
United States |
Q & A
Q. How is 1,24-Tetracosanediol diferulate structurally characterized in natural product research?
Methodological Answer: Structural elucidation relies on spectroscopic techniques. For example, , UV, MS, and IR spectroscopy are used to confirm the presence of feruloyl groups and the tetracosanediol backbone. Comparisons with authentic samples or literature data (e.g., [α] values) are critical for validation .
Q. What are the primary natural sources of 1,24-Tetracosanediol diferulate, and how are they identified?
Methodological Answer: The compound is isolated from Garcinia multiflora and Hyoscyamus niger seeds using solvent extraction (e.g., methanol or ethanol), followed by chromatographic separation (silica gel, HPLC). Identification involves cross-referencing spectral data with known databases (e.g., LMSD entries) and verifying yields (e.g., 0.0002% dry weight from H. niger) .
Q. What analytical methods are recommended for quantifying 1,24-Tetracosanediol diferulate in complex mixtures?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection at 280–320 nm (for feruloyl moieties) is standard. Gas chromatography-mass spectrometry (GC-MS) may be used for derivatized samples. Calibration requires pure reference standards, and purity thresholds (>98% by GC) must be validated .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for 1,24-Tetracosanediol diferulate?
Methodological Answer: Discrepancies (e.g., anti-inflammatory activity vs. cytotoxic inactivity) arise from assay conditions. For example:
- NF-κB inhibition: Use LPS-induced RAW264.7 macrophages with luciferase reporters to measure dose-dependent effects (IC calculations) .
- Cytotoxicity: Test across cell lines (e.g., LNCaP) with prolonged exposure (24–72 hours) and confirm via MTT/WST-1 assays. Inactive results (IC >100 μM) suggest cell-type specificity .
Q. What experimental strategies optimize the isolation of 1,24-Tetracosanediol diferulate from low-yield natural sources?
Methodological Answer:
- Enrichment : Use liquid-liquid partitioning (ethyl acetate/water) to concentrate phenolic derivatives.
- Chromatography : Combine size-exclusion (Sephadex LH-20) with reverse-phase HPLC (C18 columns) to improve resolution .
- Yield Enhancement : Screen plant tissues seasonally; seeds of H. niger show higher yields than leaves .
Q. How can mechanistic studies elucidate the role of 1,24-Tetracosanediol diferulate in NF-κB pathway modulation?
Methodological Answer:
- Gene Expression : Perform qPCR/Western blotting for NF-κB targets (e.g., COX-2, iNOS) in LPS-stimulated macrophages .
- Pathway Inhibition : Use inhibitors (e.g., BAY 11-7082) to compare suppression mechanisms.
- Docking Studies : Model interactions with IκB kinase (IKKβ) using molecular dynamics simulations .
Data Interpretation and Experimental Design
Q. How should researchers address low solubility of 1,24-Tetracosanediol diferulate in in vitro assays?
Methodological Answer:
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in anti-inflammatory studies?
Methodological Answer:
- ANOVA : Apply two-way ANOVA to assess treatment × dose interactions (e.g., LPS vs. compound effects) .
- Post Hoc Tests : Use Tukey’s HSD for multiple comparisons. Report effect sizes (e.g., Cohen’s d) for translational relevance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
